2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide
Description
Chemical Identity and Structural Characterization of 2,4-Diamino-quinazoline-6-sulfonic Acid Methyl-Phenyl-Amide
Systematic Nomenclature and IUPAC Conventions
The compound is formally named 2,4-diamino-N-methyl-N-phenylquinazoline-6-sulfonamide under IUPAC guidelines. This nomenclature prioritizes the quinazoline bicyclic system as the parent structure, with numbering beginning at the nitrogen atom in position 1. The sulfonamide group at position 6 is designated as a substituent, while the N-methyl and N-phenyl groups are appended to the sulfonamide nitrogen. Alternative identifiers include the CAS registry number 92144-30-4 and ChEMBL ID CHEMBL299302 . The systematic name reflects the compound’s core quinazoline scaffold, which is substituted at positions 2 and 4 with amino groups and at position 6 with a methyl-phenyl-sulfonamide moiety.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₅N₅O₂S was confirmed via high-resolution mass spectrometry, yielding an exact mass of 329.0946 Da . The calculated molecular weight of 329.4 g/mol aligns with experimental data, as shown in Table 1.
Table 1: Elemental Composition and Molecular Weight
| Element | Count | Contribution (g/mol) |
|---|---|---|
| C | 15 | 180.15 |
| H | 15 | 15.12 |
| N | 5 | 70.05 |
| O | 2 | 32.00 |
| S | 1 | 32.07 |
| Total | 329.39 |
The sulfur atom contributes to the sulfonamide group’s polarity, while the nitrogen-rich quinazoline core enhances hydrogen-bonding potential.
Stereochemical Configuration and Tautomeric Forms
The compound exhibits no chiral centers, as evidenced by its symmetric N-methyl-N-phenyl substitution pattern. However, tautomerism is possible at the sulfonamide group. Density functional theory (DFT) studies on analogous sulfonamides suggest equilibrium between sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine) tautomers, with energy differences under 6 kcal/mol in polar solvents. For this compound, the sulfonamide form dominates in the gas phase, while polar environments may stabilize the sulfonimide tautomer through solvation effects.
Crystallographic Data and Solid-State Packing Arrangements
While explicit crystallographic data for this compound remains unpublished, structural analogs reveal insights into likely packing motifs. The planar quinazoline ring and sulfonamide group facilitate π-π stacking and hydrogen-bonding interactions. In related N-aryl-sulfonamides, dimerization via N–H···O=S hydrogen bonds is common, creating layered arrangements in the solid state. The methyl and phenyl groups likely induce steric hindrance, reducing crystallinity compared to simpler sulfonamides.
Spectroscopic Fingerprint Analysis
UV-Vis Spectroscopy
The quinazoline core absorbs strongly in the UV region due to π→π* transitions. Substitution with electron-donating amino groups red-shifts absorption maxima, typically appearing near 270–290 nm in dimethyl sulfoxide. The sulfonamide group contributes a weak n→π* transition around 210 nm .
Infrared (IR) Spectroscopy
Key IR bands include:
- N–H Stretch : 3350–3250 cm⁻¹ (amino groups)
- S=O Asymmetric Stretch : 1350–1300 cm⁻¹ (sulfonamide)
- C–N Stretch : 1250–1150 cm⁻¹ (quinazoline ring)
Raman Spectroscopy
Surface-enhanced Raman spectroscopy (SERS) of sulfonamide derivatives identifies characteristic peaks at 819 cm⁻¹ (C–S stretch) and 1588 cm⁻¹ (aromatic C=C vibrations). The methyl-phenyl substitution splits the aromatic ring vibrations, producing distinct signals between 1100–1200 cm⁻¹ .
Properties
CAS No. |
92144-30-4 |
|---|---|
Molecular Formula |
C15H15N5O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,4-diamino-N-methyl-N-phenylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-20(10-5-3-2-4-6-10)23(21,22)11-7-8-13-12(9-11)14(16)19-15(17)18-13/h2-9H,1H3,(H4,16,17,18,19) |
InChI Key |
SGFWVPMENQKZGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Diaminoquinazoline Core
- Starting from 2,4-diaminoquinazoline or its derivatives, nitration at position 6 is performed using a mixture of 90% nitric acid and sulfuric acid to yield 2,4-diamino-6-nitroquinazoline.
- The nitro group is then reduced to an amino group by catalytic hydrogenation (10% Pd/C) or chemical reduction with stannous chloride dihydrate, producing 2,4,6-triaminoquinazoline.
- Alternatively, 2,4-dichloroquinazoline derivatives can be reacted with amines to introduce amino substituents at positions 2 and 4.
Introduction of the Sulfonic Acid Group at Position 6
- Sulfur-bridged quinazoline intermediates (e.g., 6-thioquinazoline derivatives) are oxidized to sulfonyl derivatives using potassium permanganate in acetic acid and water.
- This oxidation converts thioether groups to sulfonic acid or sulfonyl groups, essential for the sulfonic acid functionality at position 6.
- The sulfonic acid group can also be introduced by sulfonation reactions using sulfuric acid or related sulfonating agents under controlled conditions.
Formation of the Methyl-Phenyl Amide Substituent
- The sulfonic acid group is converted to the corresponding sulfonyl chloride intermediate, which then reacts with methyl-phenyl amine to form the methyl-phenyl amide.
- This amide formation is typically carried out under mild conditions to avoid decomposition of the quinazoline core.
- Alternatively, direct coupling of the sulfonic acid derivative with methyl-phenyl amine in the presence of coupling agents or under reflux conditions can be employed.
Representative Synthetic Sequence (Based on Patent US5534518A)
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Nitration of 2,4-diaminoquinazoline | 90% HNO3 / H2SO4 | Formation of 2,4-diamino-6-nitroquinazoline |
| 2 | Reduction of nitro to amino | H2, 10% Pd/C or SnCl2·2H2O | 2,4,6-triaminoquinazoline obtained |
| 3 | Sulfur-bridge formation (thioquinazoline) | Reaction with aryl thiols | Intermediate for sulfonation |
| 4 | Oxidation to sulfonyl derivative | KMnO4 in AcOH/H2O | 2,4-diamino-6-(aryl sulfonyl)quinazoline |
| 5 | Amide formation with methyl-phenyl amine | Sulfonyl chloride intermediate or direct coupling | Target compound synthesized |
Alternative Synthetic Approaches
- Cyclocondensation methods : Starting from substituted benzonitriles and chloroformamidines to build the quinazoline ring with amino groups, followed by sulfonation and amide formation.
- One-pot synthesis of quinazoline-2,4-diones : Using catalysts like 4-dimethylaminopyridine (DMAP) to facilitate ring closure and functionalization, which can be adapted for quinazoline sulfonic acid derivatives.
- Thioalkylation and subsequent amination : Conversion of quinazoline-2,4-diones to dithioquinazolines, alkylation with methyl or benzyl halides, and reaction with amines to introduce nitrogen substituents.
Research Findings and Optimization Notes
- The nitration and reduction steps require careful control of temperature and reaction time to avoid over-nitration or incomplete reduction.
- Oxidation with potassium permanganate is effective but must be monitored to prevent over-oxidation or degradation of the quinazoline core.
- Use of DMAP as a catalyst in ring closure reactions significantly improves yields and reaction times compared to other bases or no catalyst.
- Solvent choice impacts yield: acetonitrile (CH3CN) was found optimal in related quinazoline syntheses, providing up to 94% yield in ring closure steps.
- Purification often involves recrystallization and column chromatography using silica gel with solvents like ethyl acetate and N,N-dimethylformamide mixtures.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Nitration | 2,4-diamino-6-nitroquinazoline | 90% HNO3 / H2SO4 | Controlled temp, acid mixture | High yield, regioselective |
| Reduction | 2,4,6-triaminoquinazoline | H2/Pd-C or SnCl2·2H2O | Mild hydrogenation or chemical reduction | Efficient, clean conversion |
| Sulfur Bridge Formation | 6-thioquinazoline derivative | Aryl thiols | Reflux or stirring | Precursor to sulfonyl |
| Oxidation | 6-sulfonylquinazoline | KMnO4 in AcOH/H2O | Room temp to reflux | Moderate yield, careful monitoring |
| Amide Formation | 2,4-diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide | Methyl-phenyl amine, sulfonyl chloride intermediate | Mild heating, coupling agents | Final product, purified by chromatography |
Chemical Reactions Analysis
Substitution and Functional Group Transformations
The compound undergoes various substitution reactions to modify its pharmacological profile:
Potassium permanganate in acetic acid converts thioquinazolines to sulfonyl derivatives , while formamidine dimethyl acetal introduces substituted amino groups .
Bioactivity-Related Reactions
The compound’s reactivity is closely tied to its biological mechanisms:
QSAR studies highlight that sulfonamide substitutions enhance H<sub>4</sub> receptor affinity, acting as inverse agonists .
Analytical Techniques for Reaction Monitoring
Structural confirmation and reaction progress are analyzed using:
-
High-Performance Liquid Chromatography (HPLC) : For purity and yield assessment.
-
Nuclear Magnetic Resonance (NMR) : Validates functional group integrity .
-
Molecular Docking : Predicts binding interactions with targets like αβ-tubulin .
Key Research Findings
-
Substitution at the phenyl ring (e.g., 4-chloro) significantly increases antiproliferative activity against cancer cell lines .
-
Sulfonamide derivatives exhibit nanomolar-range IC<sub>50</sub> values in kinase inhibition assays .
-
MD simulations confirm stable binding to tubulin’s NZ and COL sites, with hydrogen bonds as critical interactions .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2,4-diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide, have been extensively studied for their anticancer properties. Research indicates that these compounds can act as potent inhibitors of various protein kinases, which are crucial in cancer cell proliferation.
Case Study: Inhibition of EGFR
A study evaluated the effects of synthesized quinazoline derivatives on human cancer cell lines such as MCF7 (breast) and A549 (lung). The compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine demonstrated an IC50 of 2.49 μM against MCF7 cells, indicating strong anticancer activity .
Antiviral Properties
The antiviral potential of 2,4-diamino-quinazoline derivatives has been documented, particularly against viruses like cytomegalovirus and influenza. These compounds exhibit notable inhibitory effects on viral replication.
Case Study: Anti-Cytomegalovirus Activity
Research has shown that certain quinazoline derivatives possess superior activity against cytomegalovirus with EC50 values significantly lower than those of standard antiviral drugs like ganciclovir . This highlights the potential for developing new antiviral therapies based on this compound class.
Antitubercular Activity
The efficacy of 2,4-diamino-quinazoline derivatives against Mycobacterium tuberculosis has also been explored. Compounds in this category have shown promising results in inhibiting bacterial growth.
Data Table: Antitubercular Activity
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 12.5 | Potent |
| Compound B | 0.78 | Highly Potent |
These findings indicate that modifications to the quinazoline structure can enhance antitubercular activity, making them candidates for further development .
Antidiabetic Effects
Recent studies have highlighted the potential of these compounds as antidiabetic agents. They have been shown to inhibit key enzymes involved in carbohydrate metabolism.
Case Study: Enzyme Inhibition
In molecular docking studies, certain quinazoline derivatives exhibited high inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes critical in diabetes management . This positions them as potential therapeutic agents for diabetes treatment.
Anti-inflammatory Properties
The anti-inflammatory effects of 2,4-diamino-quinazoline derivatives have been documented, suggesting their utility in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | Inhibition (%) | Reference Drug |
|---|---|---|
| Compound C | 85 | Indomethacin |
| Compound D | 75 | Aspirin |
These compounds showed significant anti-inflammatory activity compared to standard medications .
Mechanism of Action
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting its antibacterial and anticancer effects . The compound’s sulfonamide group also plays a role in its biological activity by mimicking natural substrates and interfering with metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique substitution pattern can be compared to structurally related quinazoline derivatives, sulfonamides, and fused heterocycles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Note: The 120% yield for compound 39b is reported in , likely due to measurement anomalies or purification efficiency.
Key Observations
Substituent Diversity: The target compound’s sulfonic acid methyl-phenyl-amide group at position 6 contrasts with halogen (e.g., iodine in 39b) or trifluoromethyl groups in other quinazolines . This substitution may improve solubility compared to hydrophobic groups like trifluoromethyl or iodine. The 2,4-diamino motif is rare in ’s compounds, which typically feature mono- or dimethylamino groups. This could enhance hydrogen-bonding interactions in biological systems.
Synthesis and Purity :
- Quinazoline derivatives in are synthesized via Buchwald-Hartwig amination, Suzuki coupling, or nucleophilic substitution, with yields ranging from 55% to 120% and purities >97% . The target compound’s synthesis likely involves similar methodologies, though direct data are unavailable.
The sulfonic acid group in the target may mimic sulfonamide drugs (e.g., sulfamethoxazole) targeting dihydropteroate synthase .
Physicochemical Properties :
- The sulfonic acid moiety increases hydrophilicity, contrasting with halogenated or alkylated quinazolines (e.g., 39b), which are more lipophilic. This may influence pharmacokinetics, such as oral bioavailability or blood-brain barrier penetration.
Mechanistic and Functional Insights
- Sulfonamide vs.
- Amino Groups: The 2,4-diamino substituents may act as hydrogen bond donors, mimicking ATP-binding motifs in kinase targets, a feature observed in other aminoquinazolines .
Biological Activity
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a quinazoline core structure with specific substitutions that enhance its biological activity. The presence of amino groups and a sulfonic acid moiety contributes to its solubility and interaction with biological targets.
Anticancer Activity
Quinazolines, including 2,4-diamino derivatives, have been extensively studied for their potential as anticancer agents. The compound has shown significant inhibitory effects on various cancer cell lines:
- Inhibition of EGFR : Compounds in this class have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, derivatives have demonstrated IC50 values as low as 0.009 µM against EGFR, indicating potent activity .
- Cytotoxicity : Research indicates that 2,4-diaminoquinazolines exhibit cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values around 2.09 µM .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide | MCF-7 | 2.09 | |
| Derivative A | A549 | 0.009 | |
| Derivative B | MCF-7 | 0.096 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : A study found that 2,4-diaminoquinazolines effectively inhibit Mycobacterium tuberculosis growth, showcasing their potential as antitubercular agents .
Inhibition of Kinases
The quinazoline derivatives are known to act as inhibitors of various kinases:
- Tyrosine Kinase Inhibition : These compounds demonstrate inhibitory effects on tyrosine kinases involved in cancer progression. For example, structural modifications led to enhanced binding affinity and selectivity towards specific kinases like PDGFR and VEGFR .
Study on Anticancer Efficacy
A notable study synthesized a series of 2,4-diaminoquinazolines and tested their efficacy against several cancer cell lines. The results indicated that modifications at the C-6 and C-7 positions significantly improved anticancer activity. Specifically, compounds with halogen substitutions showed enhanced potency .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between quinazoline derivatives and their targets. For instance, docking simulations indicated strong interactions between these compounds and EGFR's active site, supporting their potential as targeted therapies in cancer treatment .
Q & A
Q. What statistical frameworks are robust for analyzing heterogeneous biological replicate data?
- Methodological Answer:
- Mixed-Effects Models : Account for variability between replicates and experimental batches.
- Bayesian Hierarchical Modeling : Estimate posterior distributions for IC values, incorporating prior knowledge of assay noise.
- Power Analysis : Predefine sample sizes using pilot data to ensure sufficient sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
